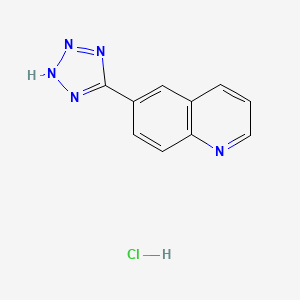
6-(1H-1,2,3,4-テトラゾール-5-イル)キノリン塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(1H-1,2,3,4-tetrazol-5-yl)quinoline hydrochloride is a chemical compound that features a quinoline ring substituted with a tetrazole moiety
科学的研究の応用
6-(1H-1,2,3,4-tetrazol-5-yl)quinoline hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is studied for its potential use in the development of new materials with unique electronic and optical properties.
Biological Research: It is used as a probe in biochemical assays to study enzyme activities and protein interactions.
作用機序
Target of Action
The primary targets of the compound “6-(1H-1,2,3,4-tetrazol-5-yl)quinoline hydrochloride” are currently unknown. The compound is a synthetic heterocyclic compound
Mode of Action
Tetrazoles, the class of compounds to which it belongs, are known to act as nonclassical bioisosteres of carboxylic acids due to their near pka values . They possess both electron-donating and electron-withdrawing properties, which can favor stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons . This property is advantageous for receptor–ligand interactions .
Biochemical Pathways
Tetrazoles have been found to have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .
Pharmacokinetics
Tetrazolate anions, which are related to tetrazoles, are more soluble in lipids than carboxylic acids . This allows medicine molecules to penetrate more easily through cell membranes , which could potentially impact the bioavailability of this compound.
Result of Action
Given the wide range of biological activities associated with tetrazoles , it is likely that the compound could have diverse effects at the molecular and cellular level.
生化学分析
Biochemical Properties
It is known that tetrazole derivatives, which this compound is a part of, can react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat .
Molecular Mechanism
Tetrazole derivatives are known to undergo reactions with few active metals and produce new compounds which can be explosive to shocks .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1H-1,2,3,4-tetrazol-5-yl)quinoline hydrochloride typically involves the formation of the tetrazole ring followed by its attachment to the quinoline core. One common method involves the reaction of quinoline derivatives with sodium azide and triethyl orthoformate under acidic conditions to form the tetrazole ring . The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves crystallization or chromatography to obtain the pure hydrochloride salt.
化学反応の分析
Types of Reactions
6-(1H-1,2,3,4-tetrazol-5-yl)quinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole N-oxides, while substitution reactions can produce a variety of substituted tetrazole derivatives.
類似化合物との比較
Similar Compounds
- 5-(1H-tetrazol-5-yl)quinoline
- 6-(1H-1,2,3,4-tetrazol-5-yl)isoquinoline
- 5-(1H-1,2,3,4-tetrazol-5-yl)indole
Uniqueness
6-(1H-1,2,3,4-tetrazol-5-yl)quinoline hydrochloride is unique due to the specific positioning of the tetrazole ring on the quinoline core, which can influence its reactivity and binding properties. This unique structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and other research fields .
特性
IUPAC Name |
6-(2H-tetrazol-5-yl)quinoline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N5.ClH/c1-2-7-6-8(10-12-14-15-13-10)3-4-9(7)11-5-1;/h1-6H,(H,12,13,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOIMTERPLBNJFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C3=NNN=N3)N=C1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














